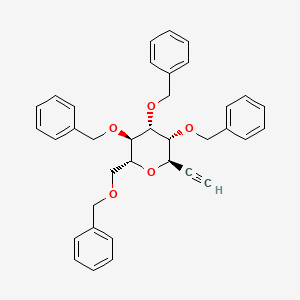
Ethyl 4-carbamoylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C10H17NO3 It is a derivative of cyclohexane, featuring both an ester and a carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-carbamoylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of specialized equipment to maintain the necessary temperature and pressure conditions. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Ethyl 4-carbamoylcyclohexanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and various substituted esters, depending on the specific reagents and conditions used .
科学的研究の応用
Ethyl 4-carbamoylcyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
作用機序
The mechanism of action of ethyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
類似化合物との比較
Similar Compounds
- Ethyl 4-oxocyclohexanecarboxylate
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 4-aminocyclohexanecarboxylate
Uniqueness
Ethyl 4-carbamoylcyclohexanecarboxylate is unique due to the presence of both an ester and a carbamoyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
ethyl 4-carbamoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H2,11,12) |
InChIキー |
GEVPGISNKLOEDQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(CC1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)






![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)
